molecular formula C6H15I2N3 B8116998 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

Cat. No.: B8116998
M. Wt: 383.01 g/mol
InChI Key: SLBUAMUOLCFJMA-UHFFFAOYSA-M
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Description

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), functionalized with an amino group and two iodide counterions. Its bicyclic structure imparts rigidity and stability, making it suitable for applications in materials science, catalysis, and optoelectronics.

Properties

IUPAC Name

4-aza-1-azoniabicyclo[2.2.2]octan-1-amine;iodide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N3.2HI/c7-9-4-1-8(2-5-9)3-6-9;;/h1-7H2;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBUAMUOLCFJMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)N.I.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

DABCO+HI1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide\text{DABCO} + \text{HI} \rightarrow \text{this compound} DABCO+HI→1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide involves its interaction with molecular targets through its nucleophilic and electrophilic properties. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Longer alkyl chains (e.g., hexyl in ) enhance hydrophobicity, favoring applications in solar cells, whereas shorter chains (methyl, propyl) improve solubility in polar solvents for optoelectronic uses .
  • Synthesis Efficiency : Yields vary significantly with substituent size and reaction conditions. For example, sec-butyl derivatives achieve 92.1% yield , while propyl analogs yield 62.9% due to steric or kinetic factors.

Physicochemical and Functional Properties

Table 2: Functional Performance and Stability

Compound Key Property Performance Metric Stability Notes Reference
Cu4I6(pr-ted)2 microcubes X-ray scintillation 535 nm emission; 22 nGy/air⁻¹ detection Stable under nitrogen annealing
MDNI (methyl-DABCO iodide) THz emission strength 12 kV/cm peak field Ambient stability in perovskites
dabcoCH3I·2CH3OH Hydrogen-bonding under high pressure Isostructural with bromide analog Enhanced crystallinity at 2.4 GPa
1-Hexyl derivative Purity and commercial availability 98% purity; argon storage Light-sensitive; inert packaging

Key Observations :

  • Optoelectronic Performance : The propyl derivative in demonstrates high radioluminescence efficiency, while methyl-DABCO iodide (MDNI) excels in THz generation due to its polarizable structure .
  • Stability : Iodide salts generally require inert storage (argon, light protection) to prevent decomposition, as seen in . High-pressure synthesis (e.g., ) can stabilize unique crystal phases.

Biological Activity

1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide (commonly referred to as DABCO-HI) is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. Its unique structural properties enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₆H₁₅I₂N₃
  • Molecular Weight : 383.02 g/mol
  • CAS Number : 2411581-06-9

The biological activity of DABCO-HI is primarily attributed to its ability to form stable complexes with biomolecules, which can enhance or inhibit specific biochemical pathways. The compound's quaternary ammonium nature allows it to interact with cell membranes and proteins, facilitating its uptake and subsequent biological effects.

Antimicrobial Activity

Research has demonstrated that DABCO-HI exhibits significant antimicrobial properties against various strains of bacteria and fungi. A study evaluating tetracationic compounds based on DABCO derivatives reported high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 1: Antimicrobial Efficacy of DABCO-HI Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1cStaphylococcus aureusComparable to ciprofloxacin
1ePseudomonas aeruginosaComparable to ciprofloxacin
1a-cInfluenza virus H1N1High antiviral activity

Antiviral Activity

The antiviral potential of DABCO-HI has also been explored, particularly against influenza virus strains. Compounds derived from DABCO have shown promising results in inhibiting viral replication, suggesting a mechanism that may involve interference with viral entry or replication processes.

Case Studies

One notable case study involved a series of DABCO derivatives tested for their antimicrobial and antiviral activities. The compounds exhibited rapid bactericidal effects, especially against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating the potential for rapid therapeutic applications in infectious diseases.

Case Study Summary

  • Objective : Evaluate the antimicrobial and antiviral efficacy of DABCO derivatives.
  • Findings :
    • High antibacterial activity against multiple strains.
    • Effective against drug-resistant bacteria.
    • Significant antiviral effects against influenza virus.

Cytotoxicity Studies

While the antimicrobial and antiviral activities are promising, it is essential to assess the cytotoxicity of DABCO-HI to ensure safety for therapeutic use. Preliminary studies indicate that certain derivatives display low cytotoxicity in mammalian cell lines, which is crucial for their development as potential therapeutic agents.

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